molecular formula C9H9BrO3 B3156851 Methyl 4-(bromomethyl)-2-hydroxybenzoate CAS No. 83908-06-9

Methyl 4-(bromomethyl)-2-hydroxybenzoate

Cat. No. B3156851
CAS RN: 83908-06-9
M. Wt: 245.07 g/mol
InChI Key: NQNSXBHKFYZMRO-UHFFFAOYSA-N
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Description

“Methyl 4-(bromomethyl)benzoate” is an ester and an important drug intermediate . It is used in the preparation of potential anti-HIV agents . The ester group is slightly twisted out of the plane of the central aromatic ring .


Synthesis Analysis

The synthesis of “Methyl 4-(bromomethyl)benzoate” involves adding 10 mmol 4-bromobenzoic acid, 100 mmol methanol, and 1.5 mmol dichlorohydantoin into a 50 mL three-necked flask, setting up a reflux device, and stirring and reacting at 60°C for 7 hours .


Molecular Structure Analysis

The molecular weight of “Methyl 4-(bromomethyl)benzoate” is 229.07 . The linear formula is BrCH2C6H4CO2CH3 . The ester group is slightly twisted out of the plane of the central aromatic ring .


Physical And Chemical Properties Analysis

“Methyl 4-(bromomethyl)benzoate” is a solid substance . It should be stored in a dry, cool, and well-ventilated place . The compound is almost planar .

Scientific Research Applications

Synthesis and Analytical Methods

Research has been conducted on the synthesis of related compounds and the development of analytical methods for their identification. For instance, the synthesis of 4-bromobenzamide derivatives through cross-coupling reactions demonstrates the versatility of brominated compounds in creating pharmaceutical intermediates (Qiu et al., 2009). Additionally, analytical techniques such as HPLC and spectrofluorimetry have been employed to determine the concentration of methyl paraben in cosmetics, highlighting the importance of precise measurement in ensuring safety and compliance (Mallika J.B.N et al., 2014).

Environmental Impact and Biodegradation

The environmental fate and behavior of parabens, including their occurrence in aquatic environments, have been reviewed, pointing to the ubiquity of such compounds due to continuous introduction and their potential as emerging contaminants (Haman et al., 2015). This research underscores the need for understanding the environmental impact and biodegradation pathways of related brominated compounds.

Biological Activities and Health Implications

The pharmacological activities and potential health benefits or risks associated with similar compounds have been extensively studied. For example, gallic acid and its derivatives have been investigated for their anti-inflammatory properties and molecular mechanisms in disease contexts (Bai et al., 2020). Additionally, the safety and toxicological profiles of propyl paraben have been assessed, providing insights into the acceptable levels of parabens in various products and their potential health risks (Soni et al., 2001).

Application in Polymer and Material Science

Research on xylan derivatives, for instance, highlights the potential of chemically modified biopolymers in developing new materials with specific properties, which could be relevant for understanding the applications of methyl 4-(bromomethyl)-2-hydroxybenzoate in material science (Petzold-Welcke et al., 2014).

Safety And Hazards

“Methyl 4-(bromomethyl)benzoate” is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory sensitization . It’s advised against food, drug, pesticide, or biocidal product use . In case of contact, immediate medical attention is required .

properties

IUPAC Name

methyl 4-(bromomethyl)-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNSXBHKFYZMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(bromomethyl)-2-hydroxybenzoate

Synthesis routes and methods I

Procedure details

Methyl 4-methylsalicylate (98.1 g, 590 mmoles) was dissolved in carbon tetrachloride (600 mL), and N-bromosuccinimide (105.0 g, 590 mmoles) and benzoyl peroxide (0.7 g, 3 mmoles) were added. The mixture was refluxed under nitrogen. After 2 hours, an additional portion (0.7 g) of N-bromosuccinimide was added. Reflux was continued for 16 hours. The reaction mixture was cooled to room temperature and the solid removed by filtration. The yellow filtrate was evaporated to dryness to afford a thick yellow syrup that solidified on standing. Hexanes (500 mL) was added to the solid, and the mixture was boiled until almost all solids dissolved. The hot hexanes solution was filtered and concentrated until a solid just began to precipitate. The mixture was heated to dissolve the solid, and the solution was allowed to cool slowly to room temperature. Pale yellow crystals formed slowly. The mixture was then chilled in ice for 2 hours to complete crystallization. Finally, the solid was filtered, washed with cold hexanes (100 mL), and dried in vacuo to afford 83.5 g (58% yield) of methyl 4-bromomethylsalicylate (m.p. 73°-75° C., open capillary, uncorrected).
Quantity
98.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
catalyst
Reaction Step Two
[Compound]
Name
Hexanes
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0.7 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A refluxing solution of 4-methylsalicylic acid methyl ester (5.1 g, 31.3 mmol) in carbon tetrachloride (50 mL) was treated dropwise with a solution of bromine (1.6 mL, 31.3 mmol) in carbon tetrachloride (5 mL) while under illumination by a 200 W incandescent light bulb. The reaction mixture was stirred for an additional 30 min at reflux and concentrated in vacuo. The residue was dissolved in EtOAc (50 mL) and washed with aqueous sodium thiosulfate (5%, 50 mL), water (50 mL), and brine (50 mL). The organic layer was dried over Na2SO4, concentrated, and the product 4-bromomethylsalicylic acid methyl ester was isolated by recrystallization from heptane (1.6 g, 21%).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Methyl 4-methyl-2-hydroxybenzoate (98.1 g, 590 mmoles) was dissolved in carbon tetrachloride (600 mL), and N-bromosuccinimide (105.0 g, 590 mmoles) and benzoyl peroxide (0.7 g, 3 mmoles) were added. The mixture was refluxed under nitrogen. After 2 hours, an additional portion (0.7 g) of N-bromosuccinimide was added. Reflux was continued for 16 hours. The reaction mixture was cooled to room temperature and the solid removed by filtration. The yellow filtrate was evaporated to dryness to afford a thick yellow syrup that solidified on standing. Hexanes (500 mL) was added to the solid, and the mixture was boiled until almost all solids dissolved. The hot hexanes solution was filtered and concentrated until a solid just began to precipitate. The mixture was heated to dissolve the solid, and the solution was allowed to cool slowly to room temperature. Pale yellow crystals formed slowly. The mixture was then chilled in ice for 2 hours to complete crystallization. Finally, the solid was filtered, washed with cold hexanes (100 mL), and dried in vacuo to afford 83.5 g (58% yield) of methyl 4-bromomethyl-2-hydroxybenzoate (m.p. 73-75° C., open capillary, uncorrected).
Quantity
98.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
catalyst
Reaction Step Two
[Compound]
Name
Hexanes
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0.7 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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